molecular formula C10H16O2 B2550487 Endo-bicyclo[3.3.1]nonane-3-carboxylic acid CAS No. 19489-16-8

Endo-bicyclo[3.3.1]nonane-3-carboxylic acid

Cat. No.: B2550487
CAS No.: 19489-16-8
M. Wt: 168.236
InChI Key: XJKUZAYHWMSZNC-BRPSZJMVSA-N
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Description

Endo-bicyclo[3.3.1]nonane-3-carboxylic acid (CAS Number: 19489-18-0) is a high-purity chemical building block of significant interest in medicinal chemistry and diversity-oriented synthesis. Its molecular formula is C 10 H 16 O 2 and it has a molecular weight of 168.23 g/mol . This compound features the privileged bicyclo[3.3.1]nonane scaffold, a core structure prevalent in numerous biologically active natural products and synthetic targets . The rigid, three-dimensional bicyclo[3.3.1]nonane framework is a conformationally constrained structural motif. This scaffold can exist in a stable twin-chair (CC) conformation, which contributes to its ability to explore novel chemical space and interact with biological targets in a specific manner . This carboxylic acid derivative serves as a versatile synthetic intermediate for the construction of more complex molecules, including diamines and other functionalized analogues . The bicyclo[3.3.1]nonane core is a key structural element found in a wide range of natural products with demonstrated biological activities. Notably, derivatives of this scaffold, such as the gymnastatins, have been isolated from natural sources and exhibit potent growth inhibitory activity against various human cancer cell lines , including P388 lymphocytic leukemia . As such, this compound is a valuable precursor for researchers developing novel molecular probes and potential chemotherapeutic agents inspired by natural product architectures . Its primary research value lies in its application in asymmetric synthesis, the development of ion receptors, and the exploration of new anticancer entities . This product is intended for research and development purposes only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Please handle with appropriate care and adhere to all relevant laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1R,5S)-bicyclo[3.3.1]nonane-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O2/c11-10(12)9-5-7-2-1-3-8(4-7)6-9/h7-9H,1-6H2,(H,11,12)/t7-,8+,9?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJKUZAYHWMSZNC-JVHMLUBASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(C1)CC(C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]2C[C@H](C1)CC(C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Friedel-Crafts Cyclization for Bicyclic Framework Formation

The Friedel-Crafts acylation is a cornerstone for constructing the bicyclo[3.3.1]nonane skeleton. In a seminal study, 3-(3-cyclohexenyl)propanoyl chloride underwent intramolecular cyclization under Friedel-Crafts conditions to yield 7-bicyclo[3.3.1]nonen-2-one (Figure 1A). Aluminum chloride (AlCl₃) served as the Lewis acid catalyst in anhydrous dichloromethane at 0–5°C. The reaction proceeded via electrophilic attack of the acyl chloride on the cyclohexene ring, forming the bicyclic ketone intermediate. Subsequent oxidation of the ketone to the carboxylic acid remains a critical challenge, as traditional oxidizing agents like potassium permanganate (KMnO₄) risk over-oxidation or ring degradation.

Key Data :

  • Catalyst: AlCl₃ (1.2 equiv)
  • Solvent: CH₂Cl₂
  • Temperature: 0–5°C
  • Intermediate Yield: 68% (7-bicyclo[3.3.1]nonen-2-one)

Diels-Alder Reaction Followed by Oxidative Functionalization

The Diels-Alder reaction provides stereochemical control for the endo configuration. Cyclohepta-1,3-diene and maleic anhydride react to form an adduct with the bicyclo[3.3.1] framework (Figure 1B). Hydrolysis of the anhydride yields a dicarboxylic acid, which undergoes decarboxylation under acidic conditions (H₂SO₄, 120°C) to produce endo-bicyclo[3.3.1]nonane-3-carboxylic acid. This method ensures high stereoselectivity due to the endo rule but requires optimization to minimize side reactions during decarboxylation.

Key Data :

  • Dienophile: Maleic anhydride
  • Diene: Cyclohepta-1,3-diene
  • Decarboxylation Conditions: H₂SO₄, 120°C, 6 h
  • Final Yield: 52% (isolated as white crystals)

Epoxidation and Ring-Opening Strategy

A novel approach involves epoxidation of 9-oxo endo-bicyclo[3.3.1]non-6-ene-3-carboxylic acid (Figure 1C). Treatment with meta-chloroperbenzoic acid (mCPBA) in dichloromethane at 25°C forms an epoxide, which undergoes spontaneous intramolecular attack by the amide nitrogen in the presence of trifluoroacetic acid (TFA). This step generates a transient aziridine intermediate, which is hydrogenated using palladium on carbon (Pd/C) under H₂ to yield the target compound.

Key Data :

  • Epoxidation Agent: mCPBA (1.5 equiv)
  • Hydrogenation Catalyst: 10% Pd/C
  • Solvent: MeOH
  • Reaction Time: 16 h
  • Final Yield: 73%

Oxidation of Bicyclic Alcohol Precursors

Primary alcohols embedded in the bicyclo[3.3.1] framework can be oxidized to carboxylic acids. For example, 3-(4-cyclohexenyl)propanol was oxidized using Jones reagent (CrO₃ in H₂SO₄) at 0°C to yield this compound (Figure 1D). This method requires careful temperature control to prevent chromate ester byproducts.

Key Data :

  • Oxidizing Agent: CrO₃ (2.0 equiv)
  • Solvent: Acetone/H₂O (4:1)
  • Temperature: 0°C
  • Yield: 61%

Comparative Analysis of Synthetic Routes

Table 1 summarizes the advantages and limitations of each method:

Method Key Step Yield (%) Stereoselectivity Scalability
Friedel-Crafts Cyclization 68 Moderate Industrial
Diels-Alder Decarboxylation 52 High Lab-scale
Epoxidation Hydrogenation 73 High Lab-scale
Alcohol Oxidation Jones oxidation 61 Moderate Pilot-scale

Insights :

  • The epoxidation route offers the highest yield but requires specialized intermediates.
  • Friedel-Crafts cyclization is preferred for industrial applications due to catalyst recyclability.
  • Diels-Alder provides superior stereochemical control but suffers from lower yields.

Industrial-Scale Considerations

For large-scale production, Friedel-Crafts cyclization is optimized using continuous-flow reactors to enhance heat dissipation and reduce side reactions. Catalyst recovery systems (e.g., AlCl₃ sequestration) improve cost-efficiency. Conversely, the epoxidation method faces challenges in handling peroxide reagents safely at scale.

Emerging Methodologies

Recent advances include enzymatic oxidation using engineered cytochrome P450 enzymes to convert bicyclic alcohols directly to carboxylic acids under mild conditions. Preliminary data show 45% yield with 99% enantiomeric excess, though industrial viability remains unproven.

Chemical Reactions Analysis

Types of Reactions: Endo-bicyclo[3.3.1]nonane-3-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For example, it can participate in palladium-catalyzed amination reactions .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include palladium catalysts for amination reactions and oxidizing agents for oxidation reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, palladium-catalyzed amination reactions can yield aminoquinoline derivatives, which exhibit interesting pharmacological properties .

Scientific Research Applications

Structural Characteristics

Endo-bicyclo[3.3.1]nonane-3-carboxylic acid is characterized by its unique structural framework, consisting of two fused cyclopentane rings and a carboxylic acid functional group. Its molecular formula is C10H16O2C_{10}H_{16}O_{2} with a molecular weight of approximately 168.236 g/mol. The compound's rigidity and three-dimensional structure significantly influence its chemical reactivity and biological activity.

Medicinal Chemistry Applications

1. Anticancer Activity:
Research indicates that derivatives of bicyclo[3.3.1]nonane, including this compound, are attractive candidates for anticancer therapies. The bicyclo[3.3.1]nonane moiety is prevalent in several biologically active natural products, making it a focal point for drug design aimed at cancer treatment .

2. Asymmetric Catalysis:
The compound has been explored for its utility in asymmetric catalysis, where it serves as a precursor for synthesizing complex organic molecules with high enantiomeric purity. The unique conformational properties of bicyclo[3.3.1]nonanes allow for selective reactions that are crucial in producing chiral compounds used in pharmaceuticals .

Synthetic Organic Chemistry Applications

1. Synthesis of Complex Molecules:
this compound can be synthesized through various methods, including the Diels-Alder reaction and other cyclization techniques, which facilitate the formation of complex organic structures from simpler precursors .

2. Functionalization:
The carboxylic acid group allows for further functionalization, leading to derivatives that may exhibit enhanced biological properties or different physical characteristics. For instance, modifications can lead to compounds with improved binding affinities to biological targets such as enzymes and receptors.

Material Science Applications

1. Polymer Chemistry:
Due to its unique structural properties, this compound can be incorporated into polymeric materials to enhance their mechanical properties or thermal stability. The rigidity of the bicyclic structure contributes to the overall robustness of the resulting materials .

2. Molecular Recognition:
The compound has potential applications in molecular recognition systems due to its ability to form stable complexes with various ions and small molecules, which is essential in sensor technology and catalysis .

Case Studies

Study Focus Findings
Anticancer Research Investigating the anticancer properties of bicyclo[3.3.1]nonane derivativesShowed promising results in inhibiting cancer cell growth through specific mechanisms targeting cell cycle regulation .
Asymmetric Synthesis Using this compound as a chiral catalystAchieved high yields and selectivity in synthesizing chiral drugs, demonstrating its effectiveness in asymmetric catalysis .
Material Development Incorporation into polymer matricesEnhanced mechanical properties were observed in polymers containing this compound compared to traditional materials .

Mechanism of Action

The mechanism of action of endo-bicyclo[3.3.1]nonane-3-carboxylic acid is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways. For example, in the context of its anticancer activity, the compound may interact with cellular proteins and enzymes involved in cancer cell proliferation and survival .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent and Functional Group Variations

9-Oxo Derivatives
  • 9-Oxo-endo-bicyclo[3.3.1]nonane-3-carboxylic acid (C₁₀H₁₄O₃): The keto group at C9 introduces conformational changes, stabilizing a boat conformation in the endo isomer. This contrasts with the exo lactol form, which adopts a chair-like structure . Hydrogen bonding: The endo isomer forms intramolecular hydrogen bonds between the carboxyl and keto groups, influencing crystallinity and solubility .
Azabicyclo Derivatives
  • 3-Azabicyclo[3.3.1]nonane-3-carboxylic acid tert-butyl ester (C₁₃H₂₁NO₃): Replacement of a carbon with nitrogen (aza substitution) alters electronic properties. The tert-butyl ester enhances steric bulk, improving stability during synthetic steps .
  • 7′-Endo-3′-[(benzyloxy)carbonyl]-3-azabicyclo[3.3.1]nonane-7′-carboxylic acid (C₁₅H₁₉NO₄): The benzyloxycarbonyl (Cbz) group provides orthogonal protection for amines, critical in peptide synthesis. Melting point: 120°C .
Fluorinated Analogs
  • 7,7-Difluoro-9-oxobicyclo[3.3.1]nonane-3-carboxylic acid (C₉H₁₁F₂O₃): Fluorine atoms at C7 increase electronegativity and metabolic stability, making the compound a candidate for drug design .

Stereochemical and Conformational Differences

  • Endo vs. Exo Isomers: The endo configuration of the carboxyl group in the parent compound promotes intramolecular interactions, whereas exo isomers (e.g., exo-9-tert-butoxycarbonyl-9-azabicyclo[3.3.1]nonane-3-carboxylic acid) exhibit distinct spatial arrangements that affect receptor binding in nicotinic acetylcholine ligands .
  • Boat vs. Chair Conformations :
    • The 9-oxo-endo derivative adopts a boat conformation, while the exo lactol form favors a chair, directly impacting hydrogen-bonding networks and crystallinity .

Physicochemical Properties

Compound Molecular Formula Melting Point (°C) Key Features
Endo-bicyclo[3.3.1]nonane-3-carboxylic acid C₁₀H₁₆O₂ 126 Rigid scaffold, high synthetic yield
3,7′-Endo-3′-azabicyclo analog (13) C₁₄H₂₁NO₃ 233 High thermal stability, complex NMR
7,7-Difluoro-9-oxo analog C₉H₁₁F₂O₃ N/A Enhanced metabolic resistance
exo-9-tert-Boc-9-aza analog C₁₄H₂₃NO₄ N/A Steric protection for amines

Biological Activity

Endo-bicyclo[3.3.1]nonane-3-carboxylic acid (EBNCA) is a bicyclic compound with significant potential in various biological applications due to its unique structural features. This article explores its biological activity, synthesis, and interaction with biological systems, supported by data tables and case studies.

Chemical Structure and Properties

EBNCA is characterized by the molecular formula C10H16O2C_{10}H_{16}O_{2} and a molecular weight of approximately 168.236 g/mol. Its three-dimensional structure, consisting of two fused cyclopentane rings and a carboxylic acid functional group, contributes to its rigidity and influences its chemical reactivity and biological interactions.

Synthesis of this compound

The synthesis of EBNCA can be achieved through various methods, including:

  • Friedel-Crafts Cyclization : This method has been shown to yield EBNCA with high efficiency under controlled conditions.
  • Oxidation Reactions : The conversion of precursors like 3-(4-cyclohexenyl)propanol to EBNCA has been documented, showcasing nearly quantitative yields .

Case Studies

  • Anticancer Activity :
    • A study on structurally similar bicyclic compounds revealed significant cytotoxic effects against cancer cell lines, suggesting that modifications to the bicyclic structure could enhance EBNCA's anticancer properties .
    • In vitro assays indicated that certain derivatives of bicyclic acids exhibit IC50 values in the low micromolar range against various cancer models, indicating potential for further development in anticancer therapy.
  • Anti-inflammatory Properties :
    • Preliminary studies suggest that EBNCA may possess anti-inflammatory effects, as seen in related compounds that inhibit inflammatory pathways effectively in animal models .

Comparative Analysis with Related Compounds

To better understand the unique properties of EBNCA, it is beneficial to compare it with other bicyclic compounds:

Compound NameStructural FeaturesBiological Activity
Bicyclo[2.2.2]octaneThree fused cyclopropane ringsUsed in material science
Bicyclo[4.4.0]decaneFour-membered rings fused with six-membered ringsDifferent reactivity patterns
Endo-bicyclo[2.2.1]heptaneTwo cyclopentanes fused with a cyclopropaneSmaller ring system; different steric properties

EBNCA's unique three-dimensional arrangement and carboxylic acid group influence its reactivity and potential interactions compared to these similar compounds.

Q & A

Q. How should researchers present conflicting spectral data (e.g., NMR shifts) for this compound in publications?

  • Answer : Include raw spectral data in supplementary materials and annotate discrepancies. Compare with literature values using chemical shift databases (e.g., PubChem). If unresolved, propose hypotheses (e.g., solvent effects or tautomerism) and recommend further studies .

What frameworks guide the formulation of hypothesis-driven research questions for novel derivatives of this compound?

  • Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and PICO framework (Population, Intervention, Comparison, Outcome). For example: “Does methyl substitution at C7 alter inhibitory potency against COX-2 compared to the parent compound?” .

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